molecular formula C22H24F2N2O5S2 B2914786 (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-39-9

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2914786
CAS RN: 941987-39-9
M. Wt: 498.56
InChI Key: CXJPOKZBFXYQLN-YYDJUVGSSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C22H24F2N2O5S2 and its molecular weight is 498.56. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • A study highlighted the use of zinc phthalocyanine derivatives, related to the compound , demonstrating their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Julia-Kocienski Olefination Reaction

  • Research on 3,5-bis(trifluoromethyl)phenyl sulfones, a group related to the compound, discussed their use in the Julia-Kocienski olefination reaction, contributing to the synthesis of various methoxylated stilbenes, including trimethylated resveratrol (Alonso, Fuensanta, Nájera, & Varea, 2005).

Intramolecular Diels-Alder Reactions

  • A study explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, a process relevant to the chemical structure of the compound in focus (Greig, Tozer, & Wright, 2001).

Synthesis of Celecoxib Derivatives

  • Celecoxib derivatives, akin to the compound , were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Fuel Cell Applications

  • Research on poly(arylene ether sulfone)s, related to the compound's structural group, has been conducted for their application in fuel cells, focusing on their properties as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Antimicrobial and Antiproliferative Agents

  • A study designed and synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, which demonstrated effective antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Anticonvulsant Agents

  • Another research synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, showing promise as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5S2/c1-3-31-11-10-26-21-18(24)13-15(23)14-19(21)32-22(26)25-20(27)5-4-12-33(28,29)17-8-6-16(30-2)7-9-17/h6-9,13-14H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJPOKZBFXYQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide

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